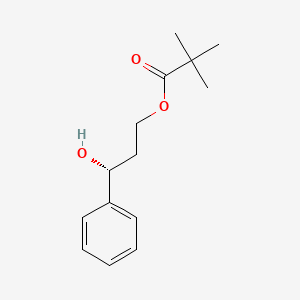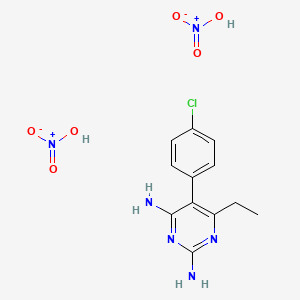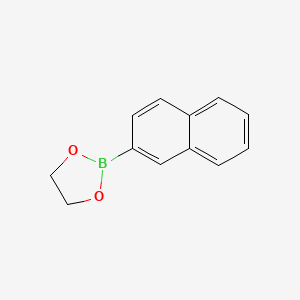![molecular formula C26H22Se2 B14180674 Bis(4'-methyl[1,1'-biphenyl]-4-yl)diselane CAS No. 919488-55-4](/img/structure/B14180674.png)
Bis(4'-methyl[1,1'-biphenyl]-4-yl)diselane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(4’-methyl[1,1’-biphenyl]-4-yl)diselane is an organoselenium compound featuring a diselenide bridge between two 4-methylbiphenyl units.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(4’-methyl[1,1’-biphenyl]-4-yl)diselane typically involves the reaction of 4-methylbiphenyl with selenium reagents under controlled conditions. One common method includes the use of sodium selenide (Na2Se) in the presence of a suitable solvent, such as ethanol or methanol, followed by oxidation with hydrogen peroxide (H2O2) to form the diselenide bridge .
Industrial Production Methods
While specific industrial production methods for Bis(4’-methyl[1,1’-biphenyl]-4-yl)diselane are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Bis(4’-methyl[1,1’-biphenyl]-4-yl)diselane undergoes various chemical reactions, including:
Oxidation: The diselenide bridge can be oxidized to form selenoxide or selenone derivatives.
Reduction: The compound can be reduced to form selenol or selenide intermediates.
Substitution: The biphenyl units can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents or organometallic reagents.
Major Products
The major products formed from these reactions include selenoxide, selenone, selenol, and substituted biphenyl derivatives .
Scientific Research Applications
Bis(4’-methyl[1,1’-biphenyl]-4-yl)diselane has several scientific research applications:
Chemistry: Used as a precursor for synthesizing other organoselenium compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential antioxidant properties and its role in redox biology.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of Bis(4’-methyl[1,1’-biphenyl]-4-yl)diselane involves its ability to undergo redox reactions, which can modulate various biological pathways. The diselenide bridge can interact with thiol groups in proteins, leading to the formation of selenenyl sulfide intermediates. This interaction can affect cellular redox balance and influence signaling pathways involved in oxidative stress and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Bis(4-methylbenzyl)diselane: Features a similar diselenide bridge but with benzyl units instead of biphenyl.
Diphenyl diselenide: Contains a diselenide bridge between two phenyl groups.
Dibenzyl diselenide: Similar structure with benzyl groups instead of biphenyl.
Uniqueness
Bis(4’-methyl[1,1’-biphenyl]-4-yl)diselane is unique due to its biphenyl units, which provide additional steric and electronic properties compared to simpler diselenides.
Properties
CAS No. |
919488-55-4 |
|---|---|
Molecular Formula |
C26H22Se2 |
Molecular Weight |
492.4 g/mol |
IUPAC Name |
1-methyl-4-[4-[[4-(4-methylphenyl)phenyl]diselanyl]phenyl]benzene |
InChI |
InChI=1S/C26H22Se2/c1-19-3-7-21(8-4-19)23-11-15-25(16-12-23)27-28-26-17-13-24(14-18-26)22-9-5-20(2)6-10-22/h3-18H,1-2H3 |
InChI Key |
OTLQDPXTIIRPNC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=C(C=C2)[Se][Se]C3=CC=C(C=C3)C4=CC=C(C=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(1H-Imidazol-5-yl)methyl]-6-(methylsulfanyl)-2,3-dihydro-1H-indole](/img/structure/B14180592.png)
![Ethyl 5-[2-oxo-2-(2,4,6-trihydroxyphenyl)ethyl]furan-2-carboxylate](/img/structure/B14180596.png)
![Bis{2-[2-(benzoyloxy)ethoxy]ethyl} hexanedioate](/img/structure/B14180607.png)
![2,6-Bis{2-[3,4,5-tris(dodecyloxy)phenyl]ethenyl}pyridine](/img/structure/B14180609.png)
![Methyl [(1R)-3-oxo-1-(thiophen-2-yl)butyl]carbamate](/img/structure/B14180617.png)
![4-oxa-3,12-diazatricyclo[6.4.0.02,6]dodeca-1,5,7,9,11-pentaene](/img/structure/B14180625.png)


![2-[2-Nitro-2-(thiophen-2-yl)ethenyl]-5-phenylfuran](/img/structure/B14180643.png)


![1,4-Bis[4-(4-butylphenyl)phenyl]-2,5-dimethoxybenzene](/img/structure/B14180658.png)
![5-[4-[(2R)-4-(3-fluoro-4-methylsulfonylphenoxy)butan-2-yl]piperidin-1-yl]-3-propan-2-yl-1,2,4-oxadiazole](/img/structure/B14180659.png)

